3-Bromo-4-fluorobenzylamine hydrochloride physical properties
3-Bromo-4-fluorobenzylamine hydrochloride physical properties
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzylamine Hydrochloride: Properties, Analysis, and Applications for Drug Development Professionals
Section 1: Introduction and Strategic Importance
3-Bromo-4-fluorobenzylamine hydrochloride is a substituted aromatic amine that serves as a critical building block in modern medicinal chemistry. Its strategic importance lies in the unique electronic properties conferred by the bromo and fluoro substituents on the benzylamine scaffold. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the bromine atom provides a versatile synthetic handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of its physical properties, analytical characterization, safety protocols, and applications for scientists engaged in pharmaceutical research and development.
Section 2: Chemical Identity and Structural Elucidation
Accurate identification is the foundation of reproducible science. This section details the key identifiers for 3-Bromo-4-fluorobenzylamine hydrochloride.
A notable discrepancy exists in public databases regarding the CAS Number for this compound. While both 202865-68-7 and 77771-03-0 are frequently cited, CAS 202865-68-7 is more consistently associated with the hydrochloride salt form.[1][2] Researchers are advised to verify the CAS number with their specific supplier's documentation.
Section 3: Physicochemical Properties
The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies. The key properties of 3-Bromo-4-fluorobenzylamine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 202865-68-7 (primary), 77771-03-0 (secondary) | [1][2] |
| Molecular Formula | C₇H₈BrClFN | [2][3] |
| Molecular Weight | 240.50 g/mol | [3][4] |
| Appearance | Pale cream or yellow powder/solid | [4] |
| Melting Point | 214-218 °C | N/A |
| Solubility | Soluble in water | N/A |
| Storage Class | 11 (Combustible Solids) | [3] |
| InChI Key | RSFNYNQGERWCMT-UHFFFAOYSA-N | [3][4] |
| SMILES String | Cl.NCc1ccc(F)c(Br)c1 | [3] |
The hydrochloride salt form imparts increased water solubility compared to the free base, which is advantageous for certain reaction conditions and for biological screening protocols. Its high melting point is indicative of a stable, crystalline solid under standard laboratory conditions.
Section 4: Analytical Characterization Protocols
Confirming the identity and purity of starting materials is a non-negotiable aspect of drug development. The following are standard protocols for the characterization of 3-Bromo-4-fluorobenzylamine hydrochloride.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR provides unambiguous structural information by mapping the chemical environment of protons within the molecule. For this compound, it is used to confirm the presence and connectivity of the aromatic and benzylic protons.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-fluorobenzylamine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for observation of the amine protons, whereas D₂O will cause them to exchange and disappear from the spectrum.
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Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Obtain a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
Expected Spectrum and Interpretation:
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Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected for the three protons on the aromatic ring. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons downfield.[5][6] The coupling patterns (doublets, doublet of doublets) will be complex due to both ³J (H-H) and through-space or long-range J (H-F) coupling.
-
Benzylic Protons (δ ~4.0 ppm): A singlet or a closely coupled multiplet corresponding to the two protons of the methylene (-CH₂) group is expected.[7] The adjacent NH₃⁺ group will cause a downfield shift.
-
Amine Protons (δ > 8.0 ppm, in DMSO-d₆): A broad singlet corresponding to the three protons of the ammonium (-NH₃⁺) group is expected. Its chemical shift can be highly variable and concentration-dependent.
Mass Spectrometry (MS)
Rationale: MS is used to confirm the molecular weight and isotopic distribution pattern, which is characteristic for bromine-containing compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Spectrum and Interpretation: The primary ion observed will be the molecular ion of the free base [M+H]⁺, resulting from the loss of HCl. This will appear as a pair of peaks of nearly equal intensity at m/z 204.0 and 206.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the standard method for assessing the purity of pharmaceutical intermediates.
Experimental Protocol:
-
Mobile Phase: A typical mobile phase would consist of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically between 210-280 nm.
-
Analysis: Inject a prepared solution of the compound and run the gradient method. Purity is determined by the area percentage of the main peak relative to all other peaks.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with reactive chemical intermediates.
Hazard Identification: 3-Bromo-4-fluorobenzylamine hydrochloride is classified with the following hazards:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3]
Safe Handling Workflow:
Storage and Stability:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Stability: The compound is stable under recommended storage conditions.
Section 6: Applications in Medicinal Chemistry & Drug Development
3-Bromo-4-fluorobenzylamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but is a key intermediate used in the synthesis of more complex molecules. Its utility stems from the ability to use the bromine and amine functionalities in sequential synthetic steps.
Role as a Synthetic Building Block: The primary amine serves as a nucleophile or can be protected and carried through several synthetic steps before being used to install a key pharmacophoric element. The bromine atom is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[10][11] This strategy is fundamental to building the complex molecular architectures required for targeted therapies.[11]
The specific substitution pattern is valuable in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where precise interaction with a biological target is required. Related bromo-fluoro aromatic compounds are explicitly used in the development of treatments for cancer and inflammatory conditions.[11]
Section 7: Conclusion
3-Bromo-4-fluorobenzylamine hydrochloride is a high-value chemical intermediate whose physical properties make it amenable to a wide range of synthetic transformations. A thorough understanding of its chemical identity, analytical profile, and safety requirements is essential for its effective and safe use in the laboratory. Its strategic utility in building complex molecular scaffolds ensures its continued relevance to researchers, scientists, and drug development professionals dedicated to advancing the frontier of medicine.
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EON Biotech. (n.d.). 3-Bromo-4-fluorobenzyl alcohol – (77771-03-0). Retrieved from [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-Bromo-4-fluorobenzylamine hydrochloride. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]
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